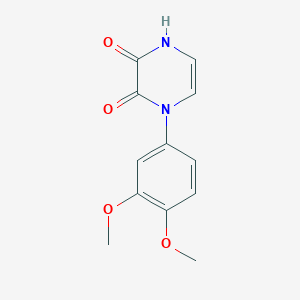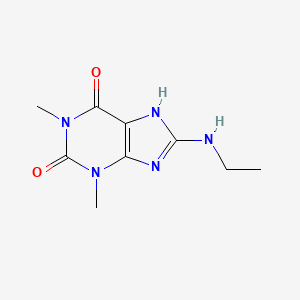
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dimethoxyphenyl)-ethanone” is also known as Ethanone . It has a molecular formula of C10H12O3 and a molecular weight of 180.2005 . It’s structurally similar to the compound you’re interested in, with two methoxy groups attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione” are not available, similar compounds have been synthesized using various methods . For instance, 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione was synthesized and its structure determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined using techniques like single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy . The density functional theory (DFT) has been used to optimize the geometric structure and vibrational wave numbers of these compounds .Chemical Reactions Analysis
The reaction mechanism of similar compounds involves several non-enzymatic reactions . For instance, lignin peroxidase (LiP) can catalyze the C-C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from 1-(3’,4’-dimethoxyphenyl)propene (DMPP) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight, formula, and structure of Ethanone, 1-(3,4-dimethoxyphenyl)-, have been determined .Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the compound undergoes a series of reactions involving bond formation and cleavage . The compound primarily converts to an enol ether compound via the benzyl cation followed by acidolytic β-O-4 bond cleavage .
Biochemical Pathways
It’s known that the compound is involved in the cleavage of the β-o-4 bond during acidolysis .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
It’s known that the compound undergoes a series of reactions, leading to the formation of various intermediates . These intermediates could potentially interact with various cellular components, influencing their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJVQEVGNJNGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)

![3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418534.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418545.png)
![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
![3-[(3,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418584.png)
![1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B6418585.png)
![2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6418589.png)
![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)

![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)
